2-Methoxy-6-(methylsulphonyl)phenylhydrazine
Overview
Description
2-Methoxy-6-(methylsulphonyl)phenylhydrazine is an organic compound with the molecular formula C8H12N2O3S It is a phenylhydrazine derivative characterized by the presence of methoxy and methylsulphonyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methylsulphonyl)phenylhydrazine typically involves the reaction of 2-methoxy-6-nitrophenylhydrazine with methylsulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(methylsulphonyl)phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and methylsulphonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylhydrazines depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-(methylsulphonyl)phenylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methylsulphonyl)phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylhydrazine: Lacks the methylsulphonyl group, leading to different chemical properties and reactivity.
6-Methylsulphonylphenylhydrazine: Lacks the methoxy group, affecting its solubility and biological activity.
2-Methoxy-6-nitrophenylhydrazine: Contains a nitro group instead of a methylsulphonyl group, resulting in different reactivity and applications.
Uniqueness
2-Methoxy-6-(methylsulphonyl)phenylhydrazine is unique due to the presence of both methoxy and methylsulphonyl groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications in research and industry .
Properties
IUPAC Name |
(2-methoxy-6-methylsulfonylphenyl)hydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-13-6-4-3-5-7(8(6)10-9)14(2,11)12/h3-5,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBTYCOPGCMITB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650201 | |
Record name | [2-(Methanesulfonyl)-6-methoxyphenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-91-1 | |
Record name | [2-(Methanesulfonyl)-6-methoxyphenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.